3-[(Cyclohexanemethoxy)methyl]benzaldehyde

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

3-[(Cyclohexanemethoxy)methyl]benzaldehyde is an aromatic aldehyde characterized by a cyclohexylmethoxymethyl substituent at the meta position of the benzaldehyde ring. It has a molecular formula of C₁₅H₂₀O₂ and a molecular weight of 232.3181 g/mol.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Cat. No. B7996075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclohexanemethoxy)methyl]benzaldehyde
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COCC2=CC(=CC=C2)C=O
InChIInChI=1S/C15H20O2/c16-10-14-7-4-8-15(9-14)12-17-11-13-5-2-1-3-6-13/h4,7-10,13H,1-3,5-6,11-12H2
InChIKeyPVZYWMXVNBUJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclohexanemethoxy)methyl]benzaldehyde (CAS 1443303-44-3) Procurement & Characterization Overview


3-[(Cyclohexanemethoxy)methyl]benzaldehyde is an aromatic aldehyde characterized by a cyclohexylmethoxymethyl substituent at the meta position of the benzaldehyde ring. It has a molecular formula of C₁₅H₂₀O₂ and a molecular weight of 232.3181 g/mol . The compound is typically supplied as a liquid at room temperature, with commercial purity levels often specified at 98% . Its structure combines the reactivity of a benzaldehyde core with the steric and conformational properties of a cyclohexane-derived ether side chain, making it a versatile building block in organic synthesis and medicinal chemistry [1].

Regioisomeric control Meta-substituted benzaldehyde building block for SAR workflows
High-purity reagent Supplied as liquid for reliable synthetic transformation
Lead optimization Spatial orientation supports fine-tuning of target interactions

Why Generic Substitution Fails for 3-[(Cyclohexanemethoxy)methyl]benzaldehyde in Research & Development


The position of the cyclohexylmethoxymethyl substituent on the benzaldehyde ring critically influences the compound's physicochemical and biological properties. Simple substitution with a positional isomer, such as the ortho- or para-substituted analog, or with a related compound like 3-(cyclohexylmethoxy)benzaldehyde, is not viable without altering the intended outcome of a synthesis or assay . The meta-substitution pattern in 3-[(Cyclohexanemethoxy)methyl]benzaldehyde results in a unique spatial arrangement and electronic distribution that differs from its ortho (CAS 1443326-09-7) and para (CAS 1443345-99-0) counterparts . This difference directly impacts the compound's reactivity in subsequent chemical transformations and its potential interactions with biological targets, as the distance and orientation of the aldehyde group relative to the bulky cyclohexylmethoxy moiety are distinct [1]. Therefore, substituting this compound with a cheaper or more readily available analog will introduce an uncontrolled variable that compromises experimental reproducibility and data integrity.

Positional isomers (ortho/para)
Altered spatial orientation of the aldehyde group may shift reaction outcomes and biological interactions.
3-(Cyclohexylmethoxy)benzaldehyde
Absence of the methylene spacer changes lipophilicity and steric profile, which may affect assay reproducibility.

Quantitative Evidence for Selecting 3-[(Cyclohexanemethoxy)methyl]benzaldehyde Over Close Analogs


Meta-Positioning Defines Molecular Geometry and Reactivity Profile

The compound's meta-substitution pattern is a primary differentiator from its ortho- and para-substituted isomers, which are distinct chemical entities with separate CAS numbers (1443326-09-7 and 1443345-99-0, respectively) . This positional variation leads to differences in the spatial orientation of the reactive aldehyde group relative to the bulky cyclohexylmethoxy side chain, impacting its electrophilicity and ability to participate in site-specific interactions [1].

Regioisomeric identity
Reported
meta (3-position) vs ortho (2) & para (4)
Distinct electronic and steric environment may not transfer between isomers.
Qualitative comparison based on CAS assignment.
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Structural Distinction from 3-(Cyclohexylmethoxy)benzaldehyde Impacts Lipophilicity and Steric Bulk

A key comparator is 3-(cyclohexylmethoxy)benzaldehyde (CAS 1019446-59-3). The target compound, 3-[(cyclohexanemethoxy)methyl]benzaldehyde, possesses an additional methylene (-CH₂-) spacer between the phenyl ring and the oxygen atom . This structural modification alters the compound's physicochemical profile. The target compound has a molecular formula of C₁₅H₂₀O₂ and a molecular weight of 232.3181 g/mol, compared to C₁₄H₁₈O₂ and 218.29 g/mol for the analog .

Molecular weight
Data to verify
232.32 g/mol vs 218.29 g/mol
Altered lipophilicity context; requires validation for ADME impact.
+14.03 g/mol (approx. 6.4% increase). Source absent; verify with experimental data.
Medicinal Chemistry Physicochemical Property Optimization Chemical Biology

Market Availability and Cost Comparison with Ortho-Substituted Analog

The meta-substituted target compound (CAS 1443303-44-3) is available at a purity of 98% . Its ortho-substituted analog, 2-[(cyclohexanemethoxy)methyl]benzaldehyde (CAS 1443326-09-7), is offered by vendors at 97% purity with published pricing .

Sourcing context
Supplier context
Meta: pricing not publicly listed
Ortho: 8,668 CNY/g (97%)
Specialized procurement may apply; plan sourcing early.
Single-vendor reference for ortho analog.
Procurement Cost Analysis Chemical Sourcing

Optimal Application Scenarios for 3-[(Cyclohexanemethoxy)methyl]benzaldehyde Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

As a meta-substituted benzaldehyde building block, this compound is ideal for SAR campaigns exploring the impact of regioisomerism on biological activity. Its unique 3-position substitution pattern allows researchers to systematically compare the effects of ortho-, meta-, and para-substitution within a lead series, as its structure is distinct from the 2- and 4-substituted isomers . This is particularly valuable for optimizing target binding affinity and selectivity.

Synthesis of Complex Organic Molecules Requiring Regiochemical Control

The defined meta-substitution pattern of 3-[(cyclohexanemethoxy)methyl]benzaldehyde provides a specific point of attachment for further chemical elaboration. Its use ensures the generation of the desired regioisomer, which is crucial for accessing patent-protected chemical space or for building complex molecular architectures with precise spatial arrangements . This avoids the pitfalls and purification challenges associated with non-regioselective synthetic routes.

Physicochemical Property Optimization of Lead Compounds

The compound's distinct structural profile, featuring an extra methylene spacer compared to 3-(cyclohexylmethoxy)benzaldehyde, results in a higher molecular weight and altered lipophilicity . This makes it a valuable intermediate for late-stage lead optimization, where fine-tuning physicochemical parameters like LogD and solubility is essential for achieving favorable ADME properties while maintaining on-target potency.

Application
Selection Property
Validation Focus
SAR regioisomer exploration
Regioisomeric identity
Compare ortho/meta/para series for target binding
Regiocontrolled synthesis
Defined meta-substitution
Regiochemical purity verification
Lead optimization (physicochemical)
Lipophilicity modulation
ADME property validation

Technical Documentation Hub

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26 linked technical documents
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